molecular formula C20H20BrN3O2 B2680660 (Rac)-NMDAR antagonist 1 CAS No. 2435557-99-4

(Rac)-NMDAR antagonist 1

Cat. No. B2680660
CAS RN: 2435557-99-4
M. Wt: 414.303
InChI Key: NCHFPVRYYJGAJY-UHFFFAOYSA-N
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Description

(Rac)-NMDAR antagonist 1 is a type of drug that has been widely researched for its potential use in the treatment of neurological disorders. This drug is a selective antagonist of N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory formation.

Mechanism of Action

(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 acts as a selective antagonist of (Rac)-NMDAR antagonist 1, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the activity of (Rac)-NMDAR antagonist 1, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can prevent the overactivation of glutamate receptors and reduce excitotoxicity, which is a common cause of neuronal death in neurological disorders.
Biochemical and Physiological Effects:
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have several biochemical and physiological effects. This drug can reduce the production of reactive oxygen species and prevent oxidative stress, which is a common cause of neuronal damage in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can improve mitochondrial function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has several advantages for lab experiments. This drug is highly selective for (Rac)-NMDAR antagonist 1 and has a well-defined mechanism of action, which makes it an ideal tool for studying the role of (Rac)-NMDAR antagonist 1 in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have good bioavailability and can easily cross the blood-brain barrier.
However, there are also some limitations to using (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in lab experiments. This drug can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.

Future Directions

There are several future directions for the research on (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1. One potential direction is to investigate the use of this drug in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dose and administration route for (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in humans. Finally, the development of more selective (Rac)-NMDAR antagonist 1 antagonists could help to overcome the limitations of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 and improve its therapeutic potential.

Synthesis Methods

The synthesis of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 involves a series of chemical reactions. The initial step involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to produce the final product.

Scientific Research Applications

(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This drug has been shown to have neuroprotective effects and can prevent the death of neurons caused by excitotoxicity. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHFPVRYYJGAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Rac)-NMDAR antagonist 1

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